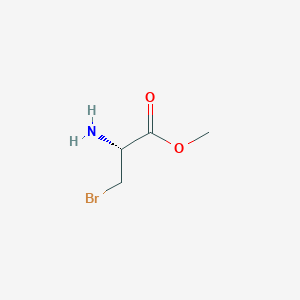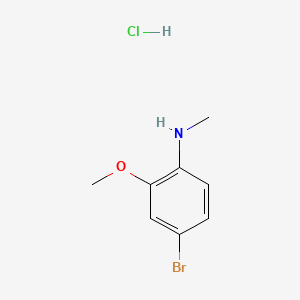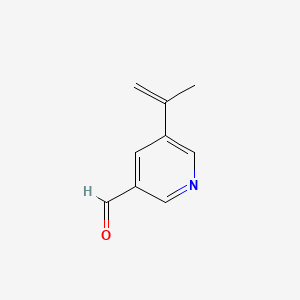
Methyl (R)-2-amino-3-bromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-2-amino-3-bromopropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a bromine atom, and a methyl ester group attached to a three-carbon backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-2-amino-3-bromopropanoate typically involves the bromination of a suitable precursor, such as ®-2-amino-3-hydroxypropanoic acid, followed by esterification. One common method includes the use of hydrobromic acid (HBr) in the presence of a suitable solvent to introduce the bromine atom. The resulting brominated intermediate is then treated with methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of Methyl ®-2-amino-3-bromopropanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl ®-2-amino-3-bromopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso compounds, while reduction can convert it into an amine.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
- Substitution reactions can yield various amino acid derivatives.
- Oxidation can produce nitro or nitroso compounds.
- Reduction can result in primary or secondary amines.
- Hydrolysis leads to the formation of ®-2-amino-3-bromopropanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl ®-2-amino-3-bromopropanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be utilized in the development of enzyme inhibitors or as a substrate in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals or materials.
Wirkmechanismus
The mechanism by which Methyl ®-2-amino-3-bromopropanoate exerts its effects depends on its interaction with specific molecular targets. For instance, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The presence of the bromine atom and the amino group can facilitate interactions with various biological molecules, influencing pathways involved in metabolism or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Methyl ®-2-amino-3-chloropropanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl ®-2-amino-3-iodopropanoate: Contains an iodine atom in place of bromine.
Methyl ®-2-amino-3-fluoropropanoate: Features a fluorine atom instead of bromine.
Uniqueness: Methyl ®-2-amino-3-bromopropanoate is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of substitution reactions compared to its halogen analogs. This makes it a versatile intermediate in organic synthesis and a valuable tool in chemical research.
Eigenschaften
Molekularformel |
C4H8BrNO2 |
|---|---|
Molekulargewicht |
182.02 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-bromopropanoate |
InChI |
InChI=1S/C4H8BrNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m0/s1 |
InChI-Schlüssel |
GYGBHOSOAUCQKD-VKHMYHEASA-N |
Isomerische SMILES |
COC(=O)[C@H](CBr)N |
Kanonische SMILES |
COC(=O)C(CBr)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis](/img/structure/B15307650.png)


![3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid](/img/structure/B15307672.png)

![({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B15307681.png)


